molecular formula C22H24N2O2 B1664353 阿克伐斯汀 CAS No. 87848-99-5

阿克伐斯汀

货号 B1664353
CAS 编号: 87848-99-5
分子量: 348.4 g/mol
InChI 键: PWACSDKDOHSSQD-IUTFFREVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acrivastine is an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is a second-generation H1-receptor antagonist antihistamine and works by preventing the effects of a substance called histamine, which is produced by the body .


Molecular Structure Analysis

Acrivastine is a small molecule with a molecular weight of 348.44 and a chemical formula of C22H24N2O2 . It is a triprolidine analog antihistamine .


Chemical Reactions Analysis

Acrivastine is a histamine H1-receptor antagonist with a rapid onset of action and a low sedative potential due to poor penetration into the CNS . The lack of anticholinergic effects in animals has been confirmed by the low incidence of such effects in clinical trials .


Physical And Chemical Properties Analysis

Acrivastine has a molecular weight of 348.44 and a CAS number of 87848-99-5 . It is recommended to be stored at -20°C in powder form .

科学研究应用

Acrivastine is an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is a second-generation H1-receptor antagonist antihistamine and works by blocking histamine H1 receptors .

One specific application of Acrivastine is in the treatment of seasonal allergic rhinitis due to mountain cedar . In a study, a combination of acrivastine 8 mg plus pseudoephedrine HCl 60 mg was evaluated for the treatment of seasonal allergic rhinitis symptoms . The study was a 6-center, randomized, double-blind, placebo-controlled, parallel, 4-group study designed to compare acrivastine pseudoephedrine, acrivastine, pseudoephedrine, and placebo . Over the 2-week period, the combination of acrivastine plus pseudoephedrine was significantly more effective than acrivastine, pseudoephedrine, and placebo for relief of all symptoms .

  • Allergies and Hay Fever

    • Acrivastine is used for the treatment of allergies and hay fever . It is a second-generation H1-receptor antagonist antihistamine and works by blocking histamine H1 receptors .
    • The method of application is oral administration .
    • As a result, it helps in preventing the symptoms associated with histamine release such as pruritus, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .
  • Urticaria

    • Acrivastine is also used in the treatment of urticaria, a condition that causes red and itchy welts .
    • The method of application is the same as above, oral administration .
    • It helps in reducing the symptoms of urticaria by blocking the action of histamine .
  • Pruritus

    • Acrivastine is used to relieve pruritus, or itching, which is often a symptom of various conditions such as allergic reactions, eczema, and more .
    • The method of application is oral administration .
    • By blocking the action of histamine at H1 receptors, Acrivastine can help alleviate the itching sensation .
  • Edema

    • Acrivastine can also be used to treat edema, or swelling caused by excess fluid trapped in the body’s tissues .
    • The method of application is the same as above, oral administration .
    • It works by blocking the action of histamine, which is known to cause blood vessels to expand and leak fluid into nearby tissues, causing swelling .

安全和危害

Acrivastine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

未来方向

Newer generation H1-antihistamines like Acrivastine are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and chronic urticaria . High-quality trials have proven that newer generation antihistamines are superior in safety compared to older first-generation antihistamines .

属性

IUPAC Name

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACSDKDOHSSQD-IUTFFREVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022555
Record name Acrivastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrivastine

CAS RN

87848-99-5
Record name Acrivastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87848-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrivastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrivastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acrivastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACRIVASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acrivastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrivastine
Reactant of Route 2
Acrivastine
Reactant of Route 3
Reactant of Route 3
Acrivastine
Reactant of Route 4
Reactant of Route 4
Acrivastine
Reactant of Route 5
Acrivastine
Reactant of Route 6
Acrivastine

Citations

For This Compound
2,040
Citations
RN Brogden, D McTavish - Drugs, 1991 - Springer
… Repeated administration of acrivastine 2 to 32mg three times … of acrivastine in humans, but animal studies indicate a low brain: plasma ratio. The metabolic transformation of acrivastine …
Number of citations: 69 link.springer.com
JG Ramaekers, JF O'hanlon - European journal of clinical pharmacology, 1994 - Springer
… : acrivastine (8, 16 and 24 mg); the combination of acrivastine (8 … Acrivastine's impairing effects in both driving tests were … Neither the combination of acrivastine with pseudoephedrine …
Number of citations: 107 link.springer.com
A Kumar, SR Devineni, SK Dubey, P Kumar… - … of Pharmaceutical and …, 2017 - Elsevier
Four impurities (Imp-I–IV) were detected using gradient HPLC method in few laboratory batches of acrivastine in the level of 0.03–0.12% and three impurities (Imp-I–III) were found to be …
Number of citations: 19 www.sciencedirect.com
L Nielsen, CR Johnsen, C Bindslev‐Jensen… - Allergy, 1994 - Wiley Online Library
… A single placebo-controlled study of acrivastine has shown the symptom score of allergic rhinitis to be lower in the acrivastine group from 2-8 h, when, after administration of acrivastine …
Number of citations: 14 onlinelibrary.wiley.com
AF Cohen, M Hamilton, R Philipson… - Clinical Pharmacology …, 1985 - Wiley Online Library
… 5 mg) and 3 hours (5 mg), but acrivastine did not have any effect on reaction time at any dose. … No subjective effects were noted after acrivastine. We conclude that acrivastine at doses …
Number of citations: 36 ascpt.onlinelibrary.wiley.com
RJ Dockhorn, BO Williams, RL Sanders - Annals of Allergy, Asthma & …, 1996 - Elsevier
… Background: Semprex-D capsules contain acrivastine 8 mg (a … to demonstrate that both acrivastine and pseudoephedrine … qualified for the study were dispensed either (1) acrivastine …
Number of citations: 20 www.sciencedirect.com
HH Abdine, AA Gazy, SM Blaih, MA Korany - Talanta, 1996 - Elsevier
Three sensitive and accurate spectrophotometric methods are presented for the determination of the antihistaminic acrivastine (ACR) in capsules and urine. The first method utilizes the …
Number of citations: 14 www.sciencedirect.com
JJ Lv, J Yu, XY Zeng, X Zeng, Y Li… - Journal of Separation …, 2022 - Wiley Online Library
… ultraviolet radiation solutions of acrivastine. To improve the quality control of acrivastine, the … successfully used to determine the degradation impurities of acrivastine and its formulation. …
R Balasubramanian, KB Klein… - The Journal of …, 1989 - Wiley Online Library
… 12 mg of acrivastine, an investigational … of acrivastine from colonic compared to oral dosing was 0.18 ± 0.09. It may be concluded, therefore, that appreciable absorption of acrivastine …
Number of citations: 14 accp1.onlinelibrary.wiley.com
RF Torres, MC Mochon, JCJ Sanchez… - … of pharmaceutical and …, 2002 - Elsevier
… polarography and cyclic voltammetry behaviour of acrivastine was studied in Britton–… acrivastine concentration allowed the differential pulse polarographic determination of acrivastine …
Number of citations: 19 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。